molecular formula C11H13ClF3N B11800418 (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No.: B11800418
M. Wt: 251.67 g/mol
InChI Key: SZXUAAODEDSBMB-SBSPUUFOSA-N
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Description

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an active pharmaceutical ingredient.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

(3S)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m1./s1

InChI Key

SZXUAAODEDSBMB-SBSPUUFOSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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